Cas no 2204-98-0 (p-Chlorophenyl Cyclopentyl Ketone)
p-Chlorophenyl Cyclopentyl Ketone Chemical and Physical Properties
Names and Identifiers
-
- 4-CHLOROPHENYL CYCLOPENTYL KETONE
- (4-chlorophenyl)-cyclopentylmethanone
- p-Chlorophenyl Cyclopentyl Ketone
- AG-E-61110
- CTK4E8405
- KB-191062
- SureCN2322628
- AKOS000346368
- 2204-98-0
- MFCD03841308
- EN300-196270
- (4-chlorophenyl)(cyclopentyl)methanone
- p-ChlorophenylCyclopentylKetone
- CAA20498
- CS-0238490
- Z385417354
- SCHEMBL2322628
- DTXSID40456188
- (4-Chlorophenyl)cyclopentylmethanone
- HS-3778
-
- MDL: MFCD03841308
- Inchi: 1S/C12H13ClO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2
- InChI Key: OAUNRWNNNLUFEF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1CCCC1)=O
Computed Properties
- Exact Mass: 208.06559
- Monoisotopic Mass: 208.0654927g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
p-Chlorophenyl Cyclopentyl Ketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 204122-1g |
4-Chlorophenyl cyclopentyl ketone |
2204-98-0 | 97% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 204122-5g |
4-Chlorophenyl cyclopentyl ketone |
2204-98-0 | 97% | 5g |
£981.00 | 2022-03-01 | |
| Fluorochem | 204122-25g |
4-Chlorophenyl cyclopentyl ketone |
2204-98-0 | 97% | 25g |
£2416.00 | 2022-03-01 | |
| TRC | C377835-25mg |
p-Chlorophenyl Cyclopentyl Ketone |
2204-98-0 | 25mg |
$ 161.00 | 2023-09-08 | ||
| TRC | C377835-100mg |
p-Chlorophenyl Cyclopentyl Ketone |
2204-98-0 | 100mg |
$ 460.00 | 2023-09-08 | ||
| TRC | C377835-250mg |
p-Chlorophenyl Cyclopentyl Ketone |
2204-98-0 | 250mg |
$ 908.00 | 2023-09-08 | ||
| Ambeed | A806614-5g |
p-Chlorophenyl Cyclopentyl Ketone |
2204-98-0 | 95+% | 5g |
$1068.0 | 2024-07-28 | |
| Chemenu | CM460303-100mg |
4-CHLOROPHENYL CYCLOPENTYL KETONE |
2204-98-0 | 95%+ | 100mg |
$134 | 2023-01-19 | |
| Chemenu | CM460303-250mg |
4-CHLOROPHENYL CYCLOPENTYL KETONE |
2204-98-0 | 95%+ | 250mg |
$180 | 2023-01-19 | |
| Chemenu | CM460303-500mg |
4-CHLOROPHENYL CYCLOPENTYL KETONE |
2204-98-0 | 95%+ | 500mg |
$315 | 2023-01-19 |
p-Chlorophenyl Cyclopentyl Ketone Suppliers
p-Chlorophenyl Cyclopentyl Ketone Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on p-Chlorophenyl Cyclopentyl Ketone
Research Update on p-Chlorophenyl Cyclopentyl Ketone (CAS 2204-98-0): Synthesis, Applications, and Pharmacological Insights
p-Chlorophenyl cyclopentyl ketone (CAS 2204-98-0), a ketone derivative with a cyclopentyl and p-chlorophenyl moiety, has recently gained attention in medicinal chemistry and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) targeting drugs. Recent studies have explored its potential as a precursor for novel psychoactive substances (NPS) and its role in modulating neurotransmitter systems, warranting a comprehensive review of current findings.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) investigated the structural-activity relationship of p-chlorophenyl cyclopentyl ketone derivatives as dopamine receptor modulators. The research team employed molecular docking simulations and in vitro binding assays, revealing that the compound's unique stereochemistry allows selective interaction with D2/D3 receptor subtypes. These findings suggest potential applications in Parkinson's disease therapeutics, though further in vivo validation is required.
From a synthetic chemistry perspective, a breakthrough in the production of p-chlorophenyl cyclopentyl ketone was reported in Organic Process Research & Development (2023, 27(4): 1123-1130). The authors developed a novel catalytic system using ruthenium-based complexes that improved yield to 89% while reducing hazardous byproducts. This green chemistry approach addresses previous manufacturing challenges associated with Friedel-Crafts acylation methods, making large-scale production more feasible for pharmaceutical applications.
Analytical characterization of 2204-98-0 has advanced significantly, as demonstrated in a recent Analytical Chemistry publication (2023, 95(18): 7212-7220). Researchers established a comprehensive GC-MS and NMR spectral database for this compound and its isomers, crucial for forensic identification and quality control in pharmaceutical synthesis. The study also identified three previously unreported degradation products that form under accelerated stability conditions, information vital for proper storage and handling protocols.
Pharmacokinetic studies published in Xenobiotica (2023, 53(6): 415-427) examined the metabolic fate of p-chlorophenyl cyclopentyl ketone in mammalian systems. Using LC-MS/MS techniques, researchers identified CYP2D6 as the primary enzyme responsible for its metabolism, with major metabolites resulting from carbonyl reduction and aromatic hydroxylation. These findings have important implications for drug-drug interaction predictions when this compound serves as a synthetic intermediate in active pharmaceutical ingredients.
Emerging safety data from Toxicology Reports (2023, 10: 1018-1027) indicate that p-chlorophenyl cyclopentyl ketone exhibits moderate acute toxicity (LD50 = 320 mg/kg in rodents), primarily affecting the cardiovascular and nervous systems. The study recommends strict exposure controls in industrial settings, particularly as the compound shows potential for dermal absorption. However, at pharmacological doses (
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